molecular formula C13H8ClFO B6322945 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 60424-47-7

4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B6322945
CAS RN: 60424-47-7
M. Wt: 234.65 g/mol
InChI Key: SDWRUJHCAOSKPC-UHFFFAOYSA-N
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Description

“4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” is a complex organic compound. It is a derivative of biphenyl, which is a type of organic compound containing two benzene rings linked together by a C-C bond . The specific compound you’re asking about has additional functional groups: a chlorine atom (Cl) attached at the 4’ position, a fluorine atom (F) at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .


Molecular Structure Analysis

The molecular structure of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” can be deduced from its name. It consists of a biphenyl core (two benzene rings linked together by a C-C bond), with a chlorine atom attached at the 4’ position, a fluorine atom at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” would depend on its specific structure. For example, the presence of the chlorine and fluorine atoms could potentially affect its reactivity, solubility, and other properties .

Scientific Research Applications

Medicine: Antimicrobial Agents

Biphenyl derivatives, including 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde , have been explored for their potential as antimicrobial agents. They have shown efficacy against antibiotic-resistant bacteria, which is a significant concern in modern medicine . The structural backbone of biphenyl is a key component in many active pharmaceutical ingredients (APIs), and its derivatives can be used to develop new classes of antibiotics .

Agriculture: Pesticides and Herbicides

In agriculture, biphenyl derivatives are utilized in the synthesis of various pesticides and herbicides. Their chemical structure allows for the creation of compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity .

Material Science: OLEDs and Liquid Crystals

The biphenyl nucleus is integral in the production of fluorescent layers for organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. These materials are essential for the development of displays and screens with high-quality visual performance .

Organic Synthesis: Cross-Coupling Reactions

4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde: is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura reaction. This application is crucial for constructing complex organic molecules with precision .

Pharmaceuticals: Drug Development

Biphenyl derivatives serve as versatile platforms in medicinal chemistry. They are used in the synthesis of a wide range of drugs, including those with anti-inflammatory, antitumor, and antimalarial properties. The biphenyl structure is a common motif in many marketed drugs .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, biphenyl derivatives can be used as standards and reagents in chromatographic analysis and spectroscopy. Their well-defined chemical properties make them suitable for use in the qualitative and quantitative analysis of complex mixtures .

Environmental Science: Pollutant Analysis

The biphenyl structure, due to its stability and distinct chemical behavior, is often studied in environmental science for the analysis of pollutants. It can be used to understand the behavior of organic pollutants in various ecosystems .

Chemical Synthesis: Ligand Design

In the field of chemical synthesis, biphenyl derivatives are used in the design of ligands for catalysis. These ligands can enhance the efficiency and selectivity of catalytic reactions, which is fundamental for the development of sustainable chemical processes .

Safety and Hazards

The safety and hazards associated with “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” would depend on various factors, including its specific properties and how it is handled. For example, it could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

The future directions for research on “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” could potentially include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for potential uses in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

2-(4-chlorophenyl)-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWRUJHCAOSKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Synthesis routes and methods

Procedure details

Bromine (67 g) is added slowly to a stirred solution of 4-chloro-5'-fluoro-2'-methylbiphenyl (of 46.9 g) while being illuminated. The temperature is kept between 105-110° C. for 1 hour. Water (120 ml) and calcium carbonate (90 g) are then added to this product with stirring at reflux for 20 hours. The organics are extracted with chloroform (400 ml.), and the organic phase is washed with water, separated and dried (MgSO4). The chloroform is evaporated. The residue is recrystallized from hexane.
Quantity
67 g
Type
reactant
Reaction Step One
Name
4-chloro-5'-fluoro-2'-methylbiphenyl
Quantity
46.9 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

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